molecular formula C8H8ClNO2 B15339101 6-Chloro-2-methoxy-4-methylnicotinaldehyde

6-Chloro-2-methoxy-4-methylnicotinaldehyde

Cat. No.: B15339101
M. Wt: 185.61 g/mol
InChI Key: JWQYMQRTJYASEI-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinaldehyde, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-4-methylnicotinaldehyde typically involves the chlorination of 2-methoxy-4-methylnicotinaldehyde. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-4-methylnicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methoxy-4-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-4-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-4-methylnicotinaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not possess .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

6-chloro-2-methoxy-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3

InChI Key

JWQYMQRTJYASEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C=O)OC)Cl

Origin of Product

United States

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